3-(4-cyanophenyl)propanoic acid basic properties
3-(4-cyanophenyl)propanoic acid basic properties
An In-depth Technical Guide to 3-(4-cyanophenyl)propanoic Acid
This technical guide provides a comprehensive overview of the core basic properties of 3-(4-cyanophenyl)propanoic acid, tailored for researchers, scientists, and drug development professionals. The information presented encompasses physicochemical data, its role in modern medicinal chemistry, and relevant experimental context.
Core Physicochemical Properties
3-(4-cyanophenyl)propanoic acid is a bifunctional molecule containing both a carboxylic acid and a nitrile group. Its chemical structure and basic properties are fundamental to its application in chemical synthesis and drug design.
Chemical Structure and Identifiers:
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IUPAC Name: 3-(4-cyanophenyl)propanoic acid
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Synonyms: 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid
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Molecular Formula: C₁₀H₉NO₂
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Molecular Weight: 175.18 g/mol
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CAS Number: 42287-94-5
Quantitative Physicochemical Data:
A summary of the key quantitative data for 3-(4-cyanophenyl)propanoic acid is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 138-143 °C | |
| Boiling Point | 362.2 ± 25.0 °C (Predicted) | |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | |
| pKa | No experimental data available | |
| Solubility | No experimental data available |
Spectroscopic and Structural Identifiers:
| Identifier | Value |
| SMILES | N#Cc1ccc(cc1)CCC(=O)O |
| InChI | 1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13) |
| InChI Key | RHIGOXBTMPLABF-UHFFFAOYSA-N |
Note: No publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for 3-(4-cyanophenyl)propanoic acid were found in the searched resources.
Biological Activity and Applications
The primary documented application of 3-(4-cyanophenyl)propanoic acid is in the field of targeted protein degradation.
Role as a PROTAC Linker:
3-(4-cyanophenyl)propanoic acid is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The propanoic acid moiety of this molecule allows for covalent modification to connect the two active ends of a PROTAC.
The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While a specific, detailed protocol for the synthesis of 3-(4-cyanophenyl)propanoic acid was not found, a common synthetic route involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-cyanophenyl)propionate. A representative two-step procedure, adapted from literature on similar compounds, is outlined below.
Step 1: Synthesis of Ethyl 3-(4-cyanophenyl)propionate
This step involves a nickel-catalyzed cross-coupling reaction between an organozinc reagent and an ethyl halopropionate.
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Materials: 4-Bromobenzonitrile, Butyllithium, Zinc Bromide, Nickel Acetylacetonate (Ni(acac)₂), Ethyl 3-iodopropionate, Tetrahydrofuran (THF), Diethyl ether, Magnesium sulfate, Saturated aqueous ammonium chloride.
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Protocol:
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Prepare the organozinc reagent, 4-cyanophenylzinc bromide, by reacting 4-bromobenzonitrile with butyllithium in THF at low temperatures (-100 °C), followed by transmetalation with zinc bromide.
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In a separate flask, charge Ni(acac)₂ under an inert argon atmosphere.
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Add the prepared 4-cyanophenylzinc bromide and ethyl 3-iodopropionate to the nickel catalyst.
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Allow the reaction to proceed for 12-15 hours.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
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Dry the combined organic extracts over magnesium sulfate, filter, and concentrate via rotary evaporation.
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Purify the resulting crude product by column chromatography to yield ethyl 3-(4-cyanophenyl)propionate.
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Step 2: Hydrolysis to 3-(4-cyanophenyl)propanoic acid
This step involves the base-catalyzed hydrolysis of the ester to the carboxylic acid.
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Materials: Ethyl 3-(4-cyanophenyl)propionate, Sodium hydroxide (or another suitable base), Water, Ethanol (as a co-solvent), Hydrochloric acid.
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Protocol:
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Dissolve the ethyl 3-(4-cyanophenyl)propionate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
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Heat the mixture under reflux for several hours to ensure complete hydrolysis.
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Monitor the reaction by a suitable method (e.g., TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
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Acidify the remaining aqueous solution with hydrochloric acid until a precipitate forms.
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Collect the solid precipitate (3-(4-cyanophenyl)propanoic acid) by filtration, wash with cold water, and dry under vacuum.
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The workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic workflow for 3-(4-cyanophenyl)propanoic acid.
Safety Information
3-(4-cyanophenyl)propanoic acid is classified as an acute toxicant and requires careful handling.
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Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation).
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Signal Word: Warning.
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Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
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Precautionary Statements: P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312.
Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area.
